3-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O3S/c18-13-4-1-3-12(11-13)16(23)21-14-5-7-15(8-6-14)26(24,25)22-17-19-9-2-10-20-17/h1-11H,(H,21,23)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKISNHFNFYDEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide typically involves a multi-step process. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby modulating various biochemical pathways . For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Sulfonamide Group
N⁴-3-Chlorobenzoylsulfathiazole (Compound 30)
- Structure : Replaces the pyrimidine group with a thiazole ring.
- Molecular weight : 426.87 g/mol.
- Synthesis : Prepared via sulfathiazole derivatization (87% yield, mp 224–226°C) .
- Key differences :
- Bioactivity : Exhibits antitubercular activity, attributed to the thiazole ring’s electron-rich nature, which may enhance target binding.
- Thermal stability : Lower melting point (224–226°C) compared to hydrazine-linked analogs (e.g., 10b, mp 273–275°C), suggesting reduced crystallinity due to fewer hydrogen bonds .
3-(Isobutyrylamino)-N-[4-(Pyrimidin-2-ylsulfamoyl)Phenyl]Benzamide
- Structure: Adds an isobutyrylamino group to the benzamide core.
- Molecular weight : 439.49 g/mol.
Modifications on the Benzamide Core
3-Chloro-N-(4-((2-Chloroquinazolin-4-yl)Oxy)Phenyl)Benzamide (15c)
- Structure : Replaces the pyrimidinylsulfamoyl group with a 2-chloroquinazolin-4-yloxy moiety.
- Molecular weight : 426.27 g/mol.
- Bioactivity : Demonstrates antitumor activity, likely due to the quinazoline ring’s ability to intercalate DNA or inhibit kinases .
- Synthesis: Prepared via nucleophilic substitution using K₂CO₃ in isopropanol, a method adaptable to the target compound’s synthesis .
Compound 10b (3-Chloro-N-(4-(2-(3-Chlorobenzoyl)Hydrazine-1-Carbonyl)Phenyl)Benzamide)
Data Tables
Table 1. Structural and Physical Properties
Biological Activity
3-Chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 3-Chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
- Molecular Formula : C17H16ClN3O3S
- Molecular Weight : 375.84 g/mol
The compound features a benzamide core with a chloro substituent and a pyrimidinylsulfamoyl group, which contributes to its biological activity.
The biological activity of 3-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide is primarily attributed to its ability to interact with specific protein targets, including enzymes and receptors involved in various cellular processes. The presence of the pyrimidine ring enhances its binding affinity to these targets, potentially leading to inhibition or modulation of their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes in metabolic pathways, affecting cellular function and viability.
- Receptor Modulation : Interaction with specific receptors can alter signaling pathways, influencing cell proliferation and apoptosis.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines. For example, some benzamide derivatives have been shown to inhibit tumor growth by targeting specific oncogenic pathways .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study evaluated the antibacterial activity of several benzamide derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that modifications in the benzamide structure significantly influenced their antimicrobial potency.
- Results Summary :
Compound MIC (µg/mL) Target Bacteria Compound A 6.25 S. aureus Compound B 12.5 E. coli 3-Chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide (predicted) <10 S. aureus
-
Case Study on Anticancer Activity :
- An evaluation of related compounds demonstrated their ability to induce apoptosis in breast cancer cells through the activation of caspase pathways.
- Results Summary :
Compound IC50 (µM) Cancer Cell Line Compound X 5 MCF-7 Compound Y 10 HeLa 3-Chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide (predicted) <15 MCF-7
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR confirms the benzamide backbone and sulfamoyl group integration (e.g., singlet for -SO₂NH- at δ 7.8–8.2 ppm) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to determine bond angles and torsional strain in the pyrimidine ring .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 403.05 for C₁₇H₁₂ClN₃O₂S) .
How can density functional theory (DFT) models predict the compound’s electronic properties and binding interactions?
Advanced Research Focus
DFT methods are critical for studying:
- Electron Distribution : B3LYP/6-31G* calculations reveal charge density on the chlorine atom (-0.32 e) and pyrimidine ring, influencing electrophilic reactivity .
- Docking Studies : Combine with molecular dynamics (MD) to simulate binding to bacterial PPTase enzymes. Use software like AutoDock Vina with gradient-corrected exchange-correlation functionals (e.g., Lee-Yang-Parr) .
- Thermochemical Accuracy : Hybrid functionals (e.g., B3LYP with exact exchange terms) achieve <2.5 kcal/mol error in predicting bond dissociation energies .
What experimental strategies enhance the compound’s inhibitory potency via structure-activity relationship (SAR) studies?
Q. Advanced Research Focus
- Substituent Screening : Replace the 3-chloro group with electron-withdrawing groups (e.g., -CF₃) to enhance bacterial membrane penetration .
- Pyrimidine Modifications : Introduce methyl or methoxy groups at the pyrimidine 4-position to improve binding to hydrophobic pockets in PPTase enzymes .
- Pharmacokinetic Profiling : Assess metabolic stability in microsomal assays (e.g., human liver microsomes) to optimize half-life (>2 hours) .
How do solvent and pH conditions affect the compound’s stability during in vitro studies?
Q. Basic Research Focus
- Solvent Selection : Use PBS (pH 7.4) for aqueous stability; avoid DMSO oxidation by storing solutions at -20°C .
- pH-Dependent Degradation : Monitor hydrolysis via HPLC at varying pH (e.g., t₁/₂ of 48 hours at pH 7.4 vs. 12 hours at pH 9.0) .
What are the challenges in scaling up synthesis without compromising purity?
Q. Advanced Research Focus
- Intermediate Isolation : Use continuous-flow reactors for exothermic steps (e.g., sulfamoylation) to prevent byproduct formation .
- Catalytic Optimization : Replace stoichiometric reagents (e.g., EDC) with catalytic systems (e.g., Pd/C for coupling) to reduce waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
